5-(4-Fluorophenyl)-1h-indazole 5-(4-Fluorophenyl)-1h-indazole
Brand Name: Vulcanchem
CAS No.: 885272-86-6
VCID: VC2926113
InChI: InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16)
SMILES: C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol

5-(4-Fluorophenyl)-1h-indazole

CAS No.: 885272-86-6

Cat. No.: VC2926113

Molecular Formula: C13H9FN2

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluorophenyl)-1h-indazole - 885272-86-6

Specification

CAS No. 885272-86-6
Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
IUPAC Name 5-(4-fluorophenyl)-1H-indazole
Standard InChI InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16)
Standard InChI Key HKAWBFIKAUENTE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F
Canonical SMILES C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F

Introduction

Chemical Structure and Properties

5-(4-Fluorophenyl)-1h-indazole (C₁₃H₉FN₂) consists of an indazole core structure with a 4-fluorophenyl substituent at the 5-position. The compound features a bicyclic system comprising a benzene ring fused to a pyrazole ring, creating the indazole scaffold, while the fluorine-substituted phenyl ring extends from the 5-position of this core structure .

Structural Identification Parameters

The compound can be identified through several key chemical descriptors as outlined in Table 1:

ParameterValue
Molecular FormulaC₁₃H₉FN₂
Molecular Weight212.07443 g/mol
SMILES NotationC1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F
InChIInChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16)
InChIKeyHKAWBFIKAUENTE-UHFFFAOYSA-N

Table 1: Key structural identification parameters of 5-(4-Fluorophenyl)-1h-indazole

Predicted Physicochemical Properties

Mass spectrometry collision cross-section data provides valuable insights into the compound's three-dimensional structure and behavior in analytical systems:

Adductm/zPredicted CCS (Ų)
[M+H]⁺213.08226144.2
[M+Na]⁺235.06420160.0
[M+NH₄]⁺230.10880153.2
[M+K]⁺251.03814153.3
[M-H]⁻211.06770147.1
[M+Na-2H]⁻233.04965153.8
[M]⁺212.07443147.4
[M]⁻212.07553147.4

Table 2: Predicted collision cross-section data for 5-(4-Fluorophenyl)-1h-indazole under various ionization conditions

Synthesis Methodologies

Several synthetic approaches can be employed to prepare 5-(4-Fluorophenyl)-1h-indazole or structurally related fluorophenyl-indazoles, with key strategies outlined below.

Boronic Acid Coupling Methodology

One common synthetic approach involves palladium-catalyzed cross-coupling reactions between halogenated indazoles and fluorophenylboronic acids. The general procedure typically follows:

  • Preparation of a bromo- or iodo-indazole precursor

  • Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using a palladium catalyst

  • Purification to obtain the final 5-(4-fluorophenyl)-1h-indazole product

This methodology has demonstrated high yields and selectivity in constructing the carbon-carbon bond between the indazole and fluorophenyl moieties . For example, similar reactions using 5-nitro-3-bromoindazole and 4-fluorobenzeneboronic acid have produced 3-(4-fluorophenyl)-5-nitro-1H-indazole with yields approaching 98% .

Diazotization Cyclization Method

Another effective approach involves diazotization reactions for the formation of the indazole core:

  • Preparation of a fluorophenyl-substituted aniline derivative

  • Diazotization using sodium nitrite in acidic conditions

  • Intramolecular cyclization to form the indazole ring system

  • Purification to obtain the desired product

This method has been successfully employed for synthesizing various fluorinated indazole derivatives, including those with similar structures to 5-(4-fluorophenyl)-1h-indazole .

Enzyme TargetReported Activity Range (IC₅₀)Therapeutic Potential
Fibroblast Growth Factor Receptor (FGFR)2.9-69.1 nMCancer therapy
Cyclin-Dependent Kinase 8 (CDK8)2.3-53 nMColorectal cancer
Polo-like Kinase 4 (PLK4)Single-digit nanomolar rangeColon cancer
Epidermal Growth Factor Receptor (EGFR)5.3-8.3 nMNon-small cell lung cancer

Table 3: Enzyme inhibition profiles of fluorophenyl-indazole derivatives

Anti-inflammatory and Other Biological Activities

Beyond cancer applications, indazole derivatives containing fluorophenyl substituents have also demonstrated:

  • Anti-inflammatory properties

  • Antimicrobial activities

  • Potential for treating fibromyalgia through norepinephrine/serotonin reuptake inhibition

Structure-Activity Relationships

The biological activity of 5-(4-fluorophenyl)-1h-indazole and related compounds is heavily influenced by specific structural features:

Impact of Fluorine Substitution

The fluorine atom at the para position of the phenyl ring confers several important properties:

  • Enhanced metabolic stability by preventing oxidative metabolism

  • Improved lipophilicity and membrane permeability

  • Stronger binding affinity to target proteins through hydrogen bonding and dipole-dipole interactions

These modifications often result in improved pharmacokinetic profiles and biological activities compared to non-fluorinated analogs.

Role of the Indazole Core

The indazole scaffold itself serves as a privileged structure in medicinal chemistry due to:

  • Its ability to form hydrogen bonds through the NH group

  • The nitrogen atoms providing key interaction points with biological targets

  • The flat, aromatic system enabling π-π stacking with aromatic amino acid residues in target proteins

Applications in Drug Discovery

Current Therapeutic Areas

Fluorophenyl-indazole derivatives have attracted considerable attention in several therapeutic areas:

  • Oncology: As inhibitors of kinases involved in cancer cell proliferation and survival pathways

  • Inflammatory disorders: Through modulation of inflammatory signaling cascades

  • Neurological conditions: Including potential applications in fibromyalgia through dual norepinephrine/serotonin reuptake inhibition

Drug Development Case Studies

Several fluorophenyl-indazole derivatives have advanced in the drug development pipeline:

  • Compounds bearing the 3-(4-fluorophenyl)-1H-indazole scaffold have been developed as selective estrogen receptor degraders (SERDs) for treating breast cancer, with some demonstrating tumor regression in tamoxifen-resistant breast cancer xenograft models

  • Entrectinib, an indazole-based drug containing a similar pharmacophore, has shown nanomolar activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM and has entered clinical trials for treating ALK-, ROS1-, and TRK-dependent tumors

Current Research Trends and Future Directions

Emerging Applications

Current research on fluorophenyl-indazole derivatives is focused on:

  • Precision medicine approaches: Targeting specific genetic mutations in cancer

  • Combination therapies: Exploring synergistic effects with established treatments

  • Novel formulations: Enhancing bioavailability and tissue penetration

Synthetic Innovation

Ongoing synthetic methodology development includes:

  • Green chemistry approaches with reduced environmental impact

  • Flow chemistry for scalable and efficient production

  • Late-stage functionalization strategies for rapid analog generation and structural optimization

Future Research Opportunities

Several promising research directions for 5-(4-fluorophenyl)-1h-indazole include:

  • Comprehensive structure-activity relationship studies specifically focused on this compound

  • Detailed investigation of its binding modes with potential target proteins

  • Evaluation of its pharmacokinetic and safety profiles

  • Exploration of combination therapies with established therapeutic agents

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